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Compound of Interest

Compound Name:
N-Descyclopropanecarbaldehyde

Olaparib

Cat. No.: B2609154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for N-
Descyclopropanecarbaldehyde Olaparib, a key intermediate in the synthesis of the PARP

inhibitor Olaparib. This document provides a comprehensive overview of the synthetic route,

including detailed experimental protocols, quantitative data, and visual representations of the

chemical transformations and workflows.

Introduction
N-Descyclopropanecarbaldehyde Olaparib, chemically known as 4-[4-fluoro-3-(1-

piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone, is a crucial precursor in the manufacturing of

Olaparib. The purity and efficient synthesis of this intermediate are paramount for the quality

and yield of the final active pharmaceutical ingredient (API). This guide outlines a robust and

well-documented three-step synthesis pathway commencing from 2-fluoro-5-formylbenzonitrile.

Overall Synthesis Pathway
The synthesis of N-Descyclopropanecarbaldehyde Olaparib is accomplished through a

three-step sequence involving the formation of a key benzoic acid intermediate, followed by an

amide coupling with a protected piperazine, and concluding with a deprotection step.
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Caption: Overall synthesis pathway for N-Descyclopropanecarbaldehyde Olaparib.

Data Presentation
The following tables summarize the quantitative data for each step in the synthesis of N-
Descyclopropanecarbaldehyde Olaparib.

Table 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Step

1)

Reactant
s

Reagents Solvent
Reaction
Time

Temperat
ure

Yield Purity

2-Fluoro-5-

((3-oxo-

1,3-

dihydroisob

enzofuran-

1-

ylidene)me

thyl)benzo

nitrile

Sodium

Hydroxide,

Hydrazine

Hydrate,

Hydrochlori

c Acid

Water 19 hours 70-90°C 77% N/A

Table 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-

yl)methyl)benzoyl)piperazine-1-carboxylate (Step 2)
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Reactant
s

Reagents Solvent
Reaction
Time

Temperat
ure

Yield Purity

2-Fluoro-5-

((4-oxo-

3,4-

dihydropht

halazin-1-

yl)methyl)b

enzoic

acid, N-

Boc-

piperazine

HBTU (2-

(1H-

benzotriaz

ol-1-

yl)-1,1,3,3-

tetramethyl

uronium

hexafluoro

phosphate)

N,N-

Dimethylac

etamide

2 hours

Room

Temperatur

e

78% N/A

Table 3: Synthesis of N-Descyclopropanecarbaldehyde Olaparib (Step 3)

Reactant Reagents Solvent
Reaction
Time

Temperat
ure

Yield Purity

tert-Butyl

4-(2-fluoro-

5-((4-oxo-

3,4-

dihydropht

halazin-1-

yl)methyl)b

enzoyl)pipe

razine-1-

carboxylate

Concentrat

ed

Hydrochlori

c Acid,

Ammonium

Hydroxide

Ethanol 3 hours

Room

Temperatur

e

92% N/A

Experimental Protocols
Step 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-
dihydrophthalazin-1-yl)methyl)benzoic acid
This step involves the hydrolysis of the nitrile group of the olefin intermediate and subsequent

cyclization with hydrazine hydrate.
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Procedure:

A solution of 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile is

suspended in water.

An aqueous solution of sodium hydroxide is added, and the mixture is heated to 90°C for 1

hour.

The reaction is then cooled to 70°C, and hydrazine hydrate is added. The mixture is stirred

for an additional 18 hours at this temperature.

After cooling to room temperature, the pH of the reaction mixture is adjusted to 4 with 8N

hydrochloric acid, leading to the precipitation of the product.

The solid is collected by filtration, washed with water and diethyl ether, and then dried under

vacuum to yield the desired benzoic acid derivative as a white solid.[1]
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Caption: Experimental workflow for the synthesis of the benzoic acid intermediate.
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Step 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-
dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-
carboxylate
This step involves the amide coupling of the benzoic acid intermediate with N-Boc-piperazine.

Procedure:

To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in N,N-

dimethylacetamide, N-Boc-piperazine and HBTU are added.

The reaction mixture is stirred at room temperature for 2 hours.

Upon completion of the reaction, the product is isolated by precipitation and filtration.

This reaction is a standard amide coupling procedure, and the work-up may involve aqueous

extraction to remove excess reagents and byproducts.[2]

Step 3: Synthesis of N-Descyclopropanecarbaldehyde
Olaparib
This final step is the deprotection of the Boc group to yield the target molecule.

Procedure:

The starting material, tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-

yl)methyl)benzoyl)piperazine-1-carboxylate (13.6 g, 29 mmol), is dissolved in ethanol (30 ml)

at room temperature.

Concentrated hydrochloric acid (6 ml in 60 ml of water) is slowly added, and the mixture is

stirred for 3 hours.

The reaction solution is then concentrated to approximately 50 ml.

The pH is adjusted to 10 with a 4N ammonium hydroxide solution.

The aqueous layer is extracted with dichloromethane (3 x 50 ml).
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The combined organic phases are washed with water (50 ml) and dried over anhydrous

sodium sulfate.

After filtration, the filtrate is allowed to stand overnight, during which the product precipitates

as a white solid.

The solid is collected by filtration to give 9.9 g of N-Descyclopropanecarbaldehyde
Olaparib (92% yield).

Conclusion
The described three-step synthesis pathway provides a reliable and high-yielding route to N-
Descyclopropanecarbaldehyde Olaparib. The experimental protocols are well-defined and

suitable for laboratory-scale synthesis. For industrial-scale production, further optimization of

reaction conditions and purification methods may be necessary to enhance efficiency and cost-

effectiveness. This guide serves as a foundational document for researchers and professionals

involved in the development and manufacturing of Olaparib and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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